1-((Chloromethyl)sulfonyl)-4-methylbenzene
Overview
Description
Synthesis Analysis
Sulfones can act as nucleophiles, electrophiles, or even radicals, and changing the reaction conditions can completely alter the reactivity of a sulfonyl group . This makes molecules bearing multiple sulfones versatile building blocks. Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .Chemical Reactions Analysis
Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals. Changing the reaction conditions can completely alter the reactivity of a sulfonyl group .Scientific Research Applications
Polymer Synthesis
1-((Chloromethyl)sulfonyl)-4-methylbenzene has been studied in the context of polymer synthesis. Hontis et al. (1999) explored its role in the polymerization mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene, which leads to the formation of high and low molecular weight polymer fractions (Hontis et al., 1999).
Molecular and Electronic Structures Analysis
Ayyaz Mahmood and colleagues (2016) conducted spectroscopic investigations and electronic properties studies of sulfonamide derivatives, including N-phenethyl-4-methylbenzenesulfonamide, providing valuable insights into their molecular and electronic structures (Mahmood et al., 2016).
Chemical Reactions and Isomerization Studies
Willard and Cerfontain (1973) examined the reactions of polyalkylbenzenes, including tri- and tetra-methylbenzenes, with methanesulfonic acid, exploring various chemical reactions such as isomerization and sulfonylation (Willard & Cerfontain, 1973).
Conformational Analysis
Petrov et al. (2008) studied the molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide, providing important insights into their structural properties (Petrov et al., 2008).
Sulfonylation Processes
Zhang et al. (2018) investigated the KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole, using sulfur sources such as 4-methylbenzenesulfinic acid, which has relevance to this compound (Zhang et al., 2018).
Synthesis of Pharmaceuticals
Moore (2003) described a process for synthesizing high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride, which is closely related to the compound , for the synthesis of pharmaceuticals (Moore, 2003).
Advanced Chemical Syntheses
Rajeev et al. (2017) explored the base-induced cyclization of active methylene isocyanides with xanthate esters, using 1-[(isocyanomethyl)sulfonyl]-4-methylbenzene, demonstrating advanced synthetic applications of this compound (Rajeev et al., 2017).
Radical Sulfonylation
He et al. (2020) reported on the decarboxylative radical sulfonylation, highlighting the importance of sulfones, like this compound, in organic chemistry, particularly in the synthesis of pharmaceuticals (He et al., 2020).
Molecular Structural Analysis
Petrov et al. (1999) conducted an electron diffraction and quantum chemical study on 4-methylbenzene sulfochloride, providing insights into the molecular structure which is relevant to the understanding of similar compounds (Petrov et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-((Chloromethyl)sulfonyl)-4-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in organic compounds . The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key pathway in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPJNJKCPJDTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340243 | |
Record name | p-Toluenesulfonylmethyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-26-8 | |
Record name | p-Toluenesulfonylmethyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloromethanesulfonyl-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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